molecular formula C24H21BrN2O4S B2657152 N-(2-benzoyl-4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 312755-79-6

N-(2-benzoyl-4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2657152
CAS No.: 312755-79-6
M. Wt: 513.41
InChI Key: JRKCVOPSOXVNQT-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H21BrN2O4S and its molecular weight is 513.41. The purity is usually 95%.
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Scientific Research Applications

Histone Deacetylase Inhibition

A closely related compound, MGCD0103 (N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide), is a histone deacetylase (HDAC) inhibitor with selectivity for HDACs 1-3 and 11. This compound exhibits significant antitumor activity in vivo and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).

Halogenation Reactions

Research on N-Halosuccinimide and acidic catalysts, such as the study of ring halogenations of polyalkylbenzenes, can offer insights into synthetic routes that might be relevant for modifying or synthesizing compounds like N-(2-benzoyl-4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (Bovonsombat & Mcnelis, 1993).

N-Sulfinyl Compounds

The preparation and reaction of N-sulfinyl compounds, such as N-sulfinylbenzamide, provide a basis for understanding reactions involving sulfonyl groups, which could be relevant to the synthesis or modification of this compound (Tsuge & Mataka, 1971).

Chemoselective N-benzoylation

The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, producing N-(2-hydroxyphenyl)benzamides, demonstrates a synthetic approach that might be applicable for crafting similar benzamide compounds with potential biological interest (Singh, Lakhan, & Singh, 2017).

κ-Opioid Receptor Antagonism

Another compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), acts as a high-affinity antagonist selective for κ-opioid receptors, illustrating the therapeutic potential of sulfonyl benzamide derivatives in treating conditions such as depression and addiction disorders (Grimwood et al., 2011).

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O4S/c25-19-10-13-22(21(16-19)23(28)17-6-2-1-3-7-17)26-24(29)18-8-11-20(12-9-18)32(30,31)27-14-4-5-15-27/h1-3,6-13,16H,4-5,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKCVOPSOXVNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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